molecular formula C11H20N4O B13644143 2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide

2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B13644143
M. Wt: 224.30 g/mol
InChI Key: BYCHOCCDSIFGQS-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide typically involves the reaction of isopropylamine with a suitable precursor that contains the pyrazole ring. One common method involves the use of 3-methyl-1H-pyrazole as a starting material, which is then reacted with 2-bromo-2-methylpropanamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pyrazole ring is known to interact with various biological molecules, potentially leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide
  • 2-(Methylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide
  • 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide

Uniqueness

2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide is unique due to the presence of both the isopropylamino group and the 3-methyl-1H-pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that may not be present in similar compounds. For example, the isopropylamino group can enhance the compound’s solubility and stability, while the pyrazole ring can provide specific binding interactions with biological targets.

Biological Activity

2-(Isopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide, often referred to as a pyrazole derivative, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 1343968-14-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Receptor Modulation : It may act on receptors related to neurotransmission and pain perception, contributing to its analgesic properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases.

2. Analgesic Effects

Studies have shown that the compound possesses analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies.

3. Anticancer Potential

Preliminary studies suggest that this pyrazole derivative may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Anti-inflammatory Study In a rat model of adjuvant arthritis, administration of the compound significantly reduced paw swelling and inflammatory cytokine levels (ED50 = 0.05 mg/kg) .
Analgesic Evaluation The compound was tested in acute pain models in mice, showing effective pain relief with an ED50 between 2–5 mg/kg .
Anticancer Research In vitro studies demonstrated that the compound inhibited the growth of glioma cells by inducing necroptosis and autophagy, highlighting its potential as an anti-glioma agent .

Comparative Analysis with Other Compounds

CompoundBiological ActivityED50 (mg/kg)Notes
This compoundAnti-inflammatory, analgesic0.05 - 5Lower gastrointestinal toxicity compared to traditional NSAIDs .
CGP 28238Anti-inflammatory<2Potent but higher gastrointestinal side effects .
Compound CAnticancerN/AInduces multiple cell death pathways .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-3-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-8(2)13-11(4,10(12)16)7-15-6-5-9(3)14-15/h5-6,8,13H,7H2,1-4H3,(H2,12,16)

InChI Key

BYCHOCCDSIFGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)(C(=O)N)NC(C)C

Origin of Product

United States

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